molecular formula C11H19Cl2N3O2 B2947251 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride CAS No. 1375471-99-0

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B2947251
CAS No.: 1375471-99-0
M. Wt: 296.19
InChI Key: ZDQPTFVRVFVUEC-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride is a synthetic compound featuring a piperidine core substituted with a methylimidazole moiety and a carboxylic acid group, stabilized as a dihydrochloride salt. The dihydrochloride form enhances solubility, making it suitable for pharmacological and biochemical applications . This compound belongs to the broader class of imidazole derivatives, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.2ClH/c1-13-7-4-12-10(13)8-14-5-2-9(3-6-14)11(15)16;;/h4,7,9H,2-3,5-6,8H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQPTFVRVFVUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC(CC2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 1-methyl-1H-imidazole-2-carboxaldehyde with piperidine-4-carboxylic acid in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the piperidine ring can interact with receptors or other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

VU0155069 (1-(4-(5-Chloro-2-oxo-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide)

  • Structure : Incorporates a benzimidazole ring fused with a piperidine group and a naphthamide substituent.
  • Molecular Weight : 462.97 g/mol (vs. target compound’s ~263–300 g/mol, estimated based on analogous structures) .
  • Key Differences : The benzimidazole and naphthamide groups confer higher molecular weight and lipophilicity, likely enhancing blood-brain barrier penetration.
  • Applications : Acts as a kinase inhibitor, contrasting with the target compound’s unconfirmed but hypothesized receptor-binding roles .

1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic Acid Dihydrochloride

  • Structure : Substitutes piperidine with pyrimidine and retains the imidazole-carboxylic acid motif.
  • Molecular Weight : 263.08 g/mol .
  • Applications : Used in medicinal chemistry for high-throughput screening due to its compact structure .

Imazethapyr (2-(4,5-Dihydro-4-methyl-4-isopropyl-5-oxo-1H-imidazol-2-yl)-5-ethyl-3-pyridinecarboxylic Acid)

  • Structure: Contains an imidazolinone ring linked to pyridine and ethyl groups.
  • Molecular Weight : ~289.3 g/mol .
  • Key Differences: The imidazolinone ring and ethylpyridine chain are optimized for herbicidal activity, unlike the target compound’s pharmaceutical focus.
  • Applications : Commercial herbicide targeting acetolactate synthase (ALS) in plants .

4-[(1-Methyl-1H-Imidazol-2-yl)Sulfanyl]Piperidine Hydrochloride

  • Structure : Replaces the methylene bridge in the target compound with a sulfanyl group.
  • Molecular Weight : 233.76 g/mol .
  • Applications : Investigated for antimicrobial activity, leveraging the sulfanyl group’s reactivity .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₁₀H₁₆Cl₂N₃O₂ (est.) ~263–300 (est.) Piperidine, imidazole, carboxylic acid Pharmacological research
VU0155069 C₂₆H₂₇ClN₄O₂ 462.97 Benzimidazole, naphthamide Kinase inhibition
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid dihydrochloride C₈H₈Cl₂N₄O₂ 263.08 Pyrimidine, imidazole, carboxylic acid Drug discovery
Imazethapyr C₁₅H₁₉N₃O₃ 289.3 Imidazolinone, pyridine Herbicide
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine HCl C₉H₁₆ClN₃S 233.76 Sulfanyl, imidazole Antimicrobial research

Research Findings

  • Synthetic Methods : The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, akin to imidazole-bipyridine derivatives synthesized via SNAr reactions .
  • Solubility : Dihydrochloride salts (target compound and others) exhibit superior aqueous solubility compared to free bases, critical for in vitro assays .
  • Bioactivity Trends : Piperidine-imidazole hybrids show promise in CNS drug development due to their balanced lipophilicity and hydrogen-bonding capacity, whereas pyrimidine/imidazole derivatives favor antiviral applications .
  • Agrochemical vs. Pharmaceutical: Structural variations (e.g., imidazolinone in Imazethapyr) dictate application specificity, highlighting the importance of substituent engineering .

Biological Activity

1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride, a compound with the molecular formula C11H17N3O2·2HCl, is an imidazole derivative that has garnered interest in various fields of biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Weight : 223.27 g/mol
  • CAS Number : 1146290-39-2
  • Molecular Structure : The compound features a piperidine ring and an imidazole moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

Target Interactions

  • Enzyme Inhibition : Some imidazole derivatives are known to inhibit enzymes such as cyclooxygenases and phosphodiesterases, affecting inflammatory pathways and cellular signaling.
  • Cell Membrane Interaction : The compound may disrupt cell membrane integrity, influencing cell viability and function.
  • Nucleic Acid Interference : It can affect the synthesis of proteins or nucleic acids, potentially leading to altered gene expression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess antimicrobial properties. For instance, compounds similar to this one have demonstrated effectiveness against bacteria and fungi by disrupting their cellular processes.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in specific cancer cell lines, although detailed studies are required to elucidate the underlying mechanisms.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound.
    • Results indicated significant inhibition against Staphylococcus aureus and Candida albicans.
  • Anticancer Research :
    • Research conducted on breast cancer cell lines showed that the compound inhibited cell growth and induced apoptosis through caspase activation pathways.

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound in comparison with other imidazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, cell membrane disruption
ImidazoleModerateLimitedEnzyme inhibition
ClotrimazoleYesMinimalErgosterol synthesis inhibition

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